1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
Description
This compound features an indole core substituted at the 3-position with a 1,2-dione moiety, where the carbonyl groups are further functionalized with a piperidinyl (via a 2-oxoethyl linker) and a pyrrolidinyl group.
Properties
IUPAC Name |
1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19(22-10-4-1-5-11-22)15-24-14-17(16-8-2-3-9-18(16)24)20(26)21(27)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPGXAUQMULBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione , with CAS number 872860-57-6 , is a hybrid molecule that combines features of indole and piperidine structures. This article reviews its biological activities, particularly focusing on its potential therapeutic applications based on recent research findings.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H27N3O3
- Molecular Weight : 381.4681 g/mol
- SMILES Notation :
O=C(N1CCCCC1)Cn1cc(c2c1cccc2)C(=O)C(=O)N1CCCCC1
1. Anticholinesterase Activity
Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In studies, derivatives of indole and piperidine have been shown to possess dual inhibitory effects on AChE and butyrylcholinesterase (BuChE), which are critical in the management of Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound 12 | 0.39 | 0.72 |
| Compound 14 | 0.272 | NA |
2. Antitumor Activity
A recent study explored the antitumor potential of piperidine-based compounds, highlighting their ability to induce apoptosis in cancer cells. The synthesized derivatives were evaluated for cytotoxicity against various cancer cell lines, demonstrating promising results .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties due to its ability to penetrate the blood-brain barrier (BBB). This characteristic is crucial for drugs targeting central nervous system disorders. In vitro studies revealed that certain derivatives exhibited low toxicity while protecting neuronal cells from oxidative stress-induced damage .
Case Study 1: Synthesis and Evaluation of Indole Derivatives
In a study conducted by Asadipour et al., various indole-piperidine hybrids were synthesized and evaluated for their biological activities. Among the compounds tested, one derivative demonstrated an IC50 value of 0.72 µM against BuChE and significant anti-Aβ aggregation activity at concentrations as low as 10 µM .
Case Study 2: Hybrid Molecules for Alzheimer's Treatment
Estrada et al. developed several donepezil-like hybrids incorporating indole and piperidine moieties. These compounds showed enhanced selectivity and potency against AChE and MAO-B, with a promising safety profile in cellular models . The most effective compound exhibited an IC50 of 46 nM against AChE.
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex structure that includes:
- An indole moiety
- A piperidine ring
- A pyrrolidine group
- A diketone functional group
This structural diversity contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
The compound has potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. Its ability to interact with central nervous system receptors positions it as a candidate for developing therapies aimed at neuroprotection and cognitive enhancement .
Metabolic Disorders
Similar compounds have been investigated for their role in managing metabolic syndromes, including type 2 diabetes and obesity. They may act by modulating pathways related to insulin sensitivity and glucose metabolism .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the indole structure is often associated with enhanced activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including those structurally similar to 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione . These compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell growth compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
A recent investigation highlighted the neuroprotective effects of piperidine-based compounds in models of Alzheimer's disease. The study found that these compounds improved cognitive function and reduced amyloid plaque formation in animal models, suggesting a mechanism that could be attributed to the structural characteristics of 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione .
Comparison with Similar Compounds
Substituent Effects on the Ethane-1,2-dione Core
Aryl-Substituted Analogs: Compounds such as 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) and 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) () replace the piperidinyl/pyrrolidinyl groups with halogenated aryl rings. These substitutions reduce basicity and alter electron density on the dione moiety, impacting reactivity. For example, 3e and 3f showed high synthetic yields (78–83%) compared to non-halogenated analogs (e.g., 3d: 57% yield), suggesting enhanced stability or favorable reaction kinetics with electron-withdrawing groups .
Heterocyclic Amine-Substituted Analogs :
- 1-(Azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione () replaces piperidine with a seven-membered azepane ring. The larger ring size increases conformational flexibility, which may reduce binding specificity compared to the six-membered piperidine in the target compound.
Pyrrolidinyl vs. Piperidinyl Derivatives :
The target compound uniquely combines both pyrrolidine (five-membered) and piperidine (six-membered) rings. In contrast, 1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione () substitutes indole’s 2-position with a phenyl group while retaining the pyrrolidinyl moiety. The phenyl group may enhance π-π stacking interactions but could sterically hinder target binding compared to the unsubstituted indole in the target compound.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and ketone-amine coupling. For example, analogous compounds (e.g., piperidine/pyrrolidine derivatives) are synthesized via:
- Step 1: Alkylation of indole derivatives using 2-oxo-2-(piperidin-1-yl)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the pyrrolidin-1-yl ethane-1,2-dione moiety via condensation with activated carbonyl intermediates .
Optimization: Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can identify critical parameters affecting yield .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on indole and piperidine/pyrrolidine rings. Key signals include downfield shifts for carbonyl groups (δ ~170-200 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry, as demonstrated in structurally related indole-pyrrolidine hybrids .
Advanced: How can computational modeling predict the compound’s reactivity or pharmacological targets?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways (e.g., transition states for ketone-amine coupling) and predict activation energies .
- Molecular Docking: Screen against target proteins (e.g., enzymes with pyrrolidine-binding pockets) using software like AutoDock Vina. For example, analogs of this compound have shown affinity for neurological targets in anti-convulsant studies .
- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthesis targets .
Advanced: What strategies resolve contradictory data in pharmacological evaluations (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions: Control variables like buffer pH, temperature, and enzyme concentration. For instance, discrepancies in DPP-IV inhibitor IC₅₀ values were resolved by harmonizing assay protocols across labs .
- Metabolite Screening: Use HPLC-MS/MS to rule out interference from degradation products (e.g., 4-hydroxy-2-oxo-1-pyrrolidine acetic acid in plasma) .
- Orthogonal Assays: Cross-validate results using fluorescence polarization (for binding affinity) and functional cellular assays (e.g., cAMP modulation) .
Advanced: How can reaction fundamentals inform scale-up processes for this compound?
Methodological Answer:
- Kinetic Profiling: Determine rate-limiting steps (e.g., indole alkylation vs. dione formation) via in-situ IR spectroscopy .
- Flow Chemistry: For exothermic steps (e.g., nitro reductions), continuous flow reactors improve heat dissipation and scalability .
- Membrane Separation: Purify intermediates using nanofiltration membranes (MWCO ~300 Da) to remove unreacted piperidine derivatives .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- PPE: Use nitrile gloves and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., α,β-unsaturated ketones) .
- Ventilation: Ensure fume hoods for steps involving volatile bases (e.g., piperidine) to prevent respiratory irritation .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb organic residues using vermiculite .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
- UHPLC-MS/MS: Detect sub-ppm levels of regioisomers or hydrolyzed products (e.g., limit of quantification = 0.1 ng/mL) .
- Chiral HPLC: Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) if asymmetric centers are present .
- Elemental Analysis: Confirm absence of heavy metal catalysts (e.g., Pd residuals from coupling reactions) via ICP-MS .
Basic: What are the documented biological activities of structurally related compounds?
Methodological Answer:
- Anticonvulsant Activity: Piperazine-pyrrolidine diones showed ED₅₀ < 10 mg/kg in maximal electroshock tests .
- Enzyme Inhibition: Analogous 2-oxo-pyrrolidinyl derivatives inhibited DPP-IV with IC₅₀ values ranging from 1.2–15 nM .
- Cytotoxicity Screening: Use MTT assays on HepG2 cells to prioritize derivatives with therapeutic indices >10 .
Advanced: How can crystallographic data guide salt/cocrystal formulation for improved solubility?
Methodological Answer:
- Salt Screening: Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, succinate) and analyze packing motifs via PXRD .
- Hansen Solubility Parameters: Predict solubility in PEG-based matrices by matching HSP values (δD, δP, δH) from thermal analysis .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) to identify hygroscopic polymorphs .
Advanced: What statistical methods address batch-to-batch variability in biological assays?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc: Identify significant variability sources (e.g., cell passage number vs. compound concentration) .
- QbD Principles: Define a design space for assay parameters (e.g., incubation time ±5%, serum concentration ±2%) using response surface methodology .
- Robustness Testing: Introduce deliberate perturbations (e.g., ±0.2 pH units) during assay development to establish tolerance ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
